molecular formula C5H6S B123197 3-Methylthiophene CAS No. 616-44-4

3-Methylthiophene

Cat. No.: B123197
CAS No.: 616-44-4
M. Wt: 98.17 g/mol
InChI Key: QENGPZGAWFQWCZ-UHFFFAOYSA-N
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Description

4'-O-Demethyl Griseofulvin (4-DMG) is a derivative of the antifungal natural product griseofulvin, first isolated from Penicillium species. Griseofulvin is a spirocyclic compound containing a benzofuranone moiety linked to a cyclohexenone ring, with key functional groups at the 4' and 7 positions . The demethylation at the 4'-methoxy group distinguishes 4-DMG from the parent compound, altering its physicochemical properties and biological interactions. This modification has been linked to enhanced binding affinity with eukaryotic microtubules and cytokeratin proteins (K8 and K18), which may explain its distinct pharmacological and toxicological profiles .

4-DMG is primarily studied in the context of antifungal activity and metabolic pathways. Recent work highlights its role as a metabolite of griseofulvin, contributing to hepatotoxicity in rodents and humans through interactions with intermediate filament proteins . Additionally, synthetic routes to 4-DMG and related derivatives have been optimized to explore structure-activity relationships (SAR) against phytopathogenic fungi .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylthiophene can be synthesized through several methods. One common method involves the sulfidation of 2-methylsuccinate. Another method is the vapor-phase dehydrogenation of suitable precursors. The Paal-Knorr synthesis is also a notable method, where 1,4-dicarbonyl compounds react with phosphorus pentasulfide to form thiophene derivatives .

Industrial Production Methods: In industrial settings, this compound is typically produced through the vapor-phase dehydrogenation of precursors. This method is favored due to its efficiency and scalability. The process involves heating the precursors in the presence of a catalyst to induce dehydrogenation, resulting in the formation of this compound .

Chemical Reactions Analysis

Directed Lithiation and Electrophilic Substitution

3-MT undergoes highly regioselective lithiation at the 5-position using lithium 2,2,6,6-tetramethylpiperidide (LiTMP) , enabling controlled functionalization. This selectivity arises from the directing effect of the methyl group at the 3-position, which deactivates adjacent positions. Subsequent reactions with electrophiles yield 2,4-disubstituted thiophenes in high yields .

Key Findings:

  • Electrophile Scope and Yields

    ElectrophileProductYield (%)
    Iodine5-Iodo-3-methylthiophene92
    Carbon Dioxide5-Carboxy-3-methylthiophene85
    Dimethyl Disulfide5-Methylthio-3-methylthiophene88
  • Mechanism : LiTMP deprotonates the 5-position exclusively due to steric and electronic effects, forming a stabilized lithio-intermediate. This strategy bypasses traditional Friedel-Crafts limitations, enabling access to derivatives impractical via electrophilic substitution .

Catalytic Hydrodesulfurization (HDS)

3-MT reacts over Ni-promoted MoS₂ (NiMoS) catalysts in HDS processes to remove sulfur. The reaction proceeds via direct desulfurization (DDS) , cleaving C–S bonds to form pentenes , which further hydrogenate to isopentane .

Catalyst Performance Comparison:

Catalyst TypeSurface Area (m²/g)Ni Promotion (%)3-MT Activity (mol/g·h)Benzothiophene Activity (mol/g·h)
NiMoS-M45182.13.8
NiMoS-NG78324.54.6
  • Key Observations :

    • Smaller NiMoS-NG particles with higher Ni promotion enhance 3-MT adsorption and activity .

    • Benzothiophene (BT) is typically more reactive than 3-MT, but NiMoS-NG equalizes their conversion rates due to improved active-site accessibility .

Chlorination Reactions

Chlorination of 3-MT shows competing side-chain and ring chlorination pathways, depending on conditions:

  • Side-chain chlorination with PCl₃ under sunlight yields monochloro derivatives, but ring chlorination dominates due to aromatic stabilization .

  • Regioselectivity : Chlorine preferentially substitutes at the 4- and 5-positions (relative to the methyl group), consistent with electrophilic substitution patterns .

Polymerization and Copolymerization

3-MT serves as a monomer for conducting polymers , enabling tailored electronic properties:

  • Homopolymerization : Forms poly(this compound) with moderate conductivity (~10⁻² S/cm).

  • Copolymerization : Blending with 3-alkylthiophenes (e.g., 3-hexylthiophene) enhances solubility and conductivity (up to 10² S/cm) .

Reaction with Organometallic Reagents

  • Alkyl/Arylsodium Reagents : Attack exclusively at the 5-position , producing 2,4,5-trisubstituted thiophenes. This contrasts with traditional electrophilic substitution, underscoring the nucleophilic pathway’s regiocontrol .

Scientific Research Applications

Sensor Technology

Electrochemical Sensors:
Recent studies have highlighted the use of 3-Methylthiophene in developing electrochemical sensors, particularly for detecting phenolic compounds. A notable case involves a this compound-modified boron-doped diamond (BDD) electrode, which exhibited enhanced conductivity and sensitivity for detecting gallic acid in tea samples. The sensor demonstrated a limit of detection (LOD) of 0.76 mg/L, significantly outperforming unmodified BDD electrodes .

Sensor Type Material Application LOD (mg/L)
Electrochemical SensorBDD/P3MTGallic Acid Detection0.76

Energy Storage

Battery Applications:
this compound derivatives have been investigated for use in energy storage devices. A study reported the development of a poly(this compound)/graphene composite cathode for aluminum-ion batteries, which showed improved electrochemical performance compared to traditional materials. This composite material benefits from the high conductivity and structural integrity provided by both components .

Environmental Monitoring

Detection of Pollutants:
The compound has also been utilized in environmental applications, particularly in monitoring pollutants. Research has demonstrated that 3-MT can be used to detect thiophenes on planetary surfaces, such as Mars, where it serves as a potential biosignature due to its stability and detection capabilities under extreme conditions .

Pharmaceutical Industry

Precursor for Drug Synthesis:
In the pharmaceutical sector, this compound serves as a precursor to various drugs, including thenyldiamine and the pesticide morantel. Its role in synthesizing these compounds underscores its importance in drug formulation and agricultural chemistry .

Conductive Polymers

Polymer Applications:
this compound is widely used in synthesizing conducting polymers like poly(this compound) (P3MT). These polymers have applications in organic electronics, including organic light-emitting diodes (OLEDs), organic solar cells, and sensors due to their electrical conductivity and stability .

Polymer Type Application Properties
Poly(this compound)Organic ElectronicsHigh conductivity

Mechanism of Action

The mechanism of action of 3-Methylthiophene and its derivatives varies depending on their application. In biological systems, these compounds can interact with various molecular targets, including enzymes and receptors. For example, some derivatives may inhibit bacterial growth by targeting bacterial enzymes, while others may exhibit anticancer activity by interfering with cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Griseofulvin

Key structural derivatives of griseofulvin include:

  • Griseofulvin (Parent Compound) : 7-chloro-4,6-dimethoxybenzofuran-3-one with a 4'-methoxy group.
  • 4'-O-Demethyl Griseofulvin (4-DMG) : Lacks the 4'-methoxy group, enhancing hydrophobicity and keratin binding .
  • 7-Dechlorogriseofulvin : Chlorine atom replaced with hydrogen at position 7, reducing antifungal potency .
  • Dechloro-desmethyl-griseofulvin : Combines demethylation and dechlorination, produced in specific fungal cultures .
  • 4'-Chloro-griseofulvin : Introduces chlorine at the 4' position, improving steric bulk and antifungal activity .

Antifungal Activity

Table 1: Antifungal Efficacy of Griseofulvin Derivatives

Compound Target Fungus IC₅₀ (μg/mL) Key Structural Feature Reference
Griseofulvin Botrytis cinerea 45.29 4'-methoxy, 7-chloro
4'-O-Demethyl Griseofulvin Colletotrichum gloeosporioides 2.24 4'-demethylation
5m (4'-allyl derivative) Alternaria solani 11.60 4'-allyl substitution
7-Dechlorogriseofulvin Botrytis allii >50 7-dechlorination
4'-Chloro-griseofulvin Phytopathogenic fungi N/A 4'-chlorine substitution
  • 4-DMG exhibits superior activity against Colletotrichum gloeosporioides (IC₅₀ = 2.24 μg/mL) compared to griseofulvin, attributed to increased hydrophobic interactions with fungal cell targets .
  • 4'-Allyl derivatives (e.g., compound 5m) show broad-spectrum efficacy, surpassing griseofulvin against Alternaria solani (IC₅₀ = 11.60 vs. 45.29 μg/mL) due to enhanced steric bulk and electronegativity .
  • 7-Dechlorogriseofulvin demonstrates reduced activity, confirming the necessity of the 7-chloro group for binding to chitinous fungal cell walls .

Mechanism of Action

  • Griseofulvin and 4-DMG : Both inhibit microtubule dynamics by binding to tubulin, disrupting mitotic spindle assembly. 4-DMG shows stronger binding to cytokeratin K18, correlating with hepatotoxicity in preclinical models .
  • 4'-Chloro-griseofulvin : The electronegative chlorine atom enhances interactions with tubulin’s paclitaxel-binding site, stabilizing microtubules more effectively than griseofulvin .

Toxicity and Metabolic Effects

  • 4-DMG : Metabolites of 4-DMG form stronger hydrophobic and hydrogen bonds with K8/K18 keratins, contributing to Mallory body formation and liver injury in mice and humans .

Table 2: Toxicity and Pharmacokinetic Profiles

Compound Hepatotoxicity (Rodents) Cocarcinogenic Potential Key Metabolic Pathway
Griseofulvin Moderate Yes (with methylcholanthrene) CYP450-mediated demethylation
4'-O-Demethyl Griseofulvin High Not studied Direct keratin interaction
4'-Chloro-griseofulvin Low (predicted) Not studied Enhanced tubulin binding

Biological Activity

3-Methylthiophene (3-MT) is a sulfur-containing heterocyclic compound that has garnered interest due to its diverse biological activities. This article explores the biological properties of 3-MT, including its effects on enzyme activity, its role in sensor technology, and its interactions with biological molecules.

Chemical Structure and Properties

This compound is characterized by a five-membered aromatic ring containing a sulfur atom and a methyl group at the 3-position. Its chemical formula is C5H6SC_5H_6S, and it exhibits properties typical of thiophene derivatives, such as volatility and reactivity.

Enzyme Inhibition Studies

Recent research has focused on the inhibitory effects of 3-MT and its derivatives on various enzymes. A study evaluated the impact of 3-MT on nitric oxide synthase (NOS) activity, specifically examining its effect on rat brain nNOS and human iNOS. The results indicated that certain derivatives of 3-MT could stimulate iNOS activity while not affecting nNOS significantly. This suggests potential therapeutic applications in modulating nitric oxide production in various biological systems .

CompoundEffect on iNOSEffect on nNOS
This compound Derivative AStimulatedNo effect
This compound Derivative BInhibitoryNo effect

Sensor Technology Applications

This compound has been utilized in the development of advanced electrochemical sensors. A notable application is the modification of boron-doped diamond (BDD) electrodes with poly(this compound) to enhance their sensitivity for detecting phenolic compounds such as gallic acid in tea samples. The modified electrodes exhibited improved electrochemical properties, allowing for rapid and sensitive detection with a limit of detection as low as 11 mg/L .

Case Study: Gallic Acid Detection

  • Electrode Modification : BDD/P3MT
  • Detection Method : Square wave voltammetry
  • Limit of Detection : 11 mg/L
  • Sample Types : Green tea, black tea, rooibos tea

Interaction with Biological Molecules

Research has also explored the interactions between this compound-based polymers and DNA. A study on poly(this compound) showed that it forms strong interactions with DNA, which could have implications for drug delivery systems or biosensing technologies . Molecular docking simulations indicated that these interactions might enhance the stability of drug-DNA complexes, potentially improving therapeutic efficacy.

Toxicological Aspects

While much attention has been paid to the beneficial aspects of 3-MT, it is crucial to consider its toxicological profile. Studies have indicated that certain concentrations may exhibit cytotoxic effects in vitro, necessitating further investigation into safe usage levels in various applications .

Q & A

Basic Research Questions

Q. How can researchers optimize electrochemical polymerization conditions to synthesize poly(3-methylthiophene) with high conductivity?

  • Methodological Answer : Adjusting the electrochemical potential (e.g., 0.95–1.2 V vs. Ag/Ag⁺), substrate choice (e.g., PVDF-coated ITO glass for anisotropic alignment), and electrolyte composition (e.g., chloroform–acetonitrile mixtures) significantly impacts polymer growth and conductivity. Cyclic voltammetry (CV) with iterative potential sweeps and in situ monitoring of peak currents can guide optimization . Post-synthesis characterization via XPS (to confirm dedoping) and RAIRS (to assess chain alignment) is critical .

Q. What thermodynamic properties of this compound are essential for modeling its phase behavior in high-temperature reactions?

  • Methodological Answer : Key properties include heat capacity (empirical equations for liquid and vapor phases), entropy (52.18 cal·deg⁻¹·mole⁻¹ at 298.16 K), and second virial coefficients. These parameters, derived from calorimetric and spectroscopic data, enable predictions of vapor-liquid equilibria and reaction energetics. For example, phase equilibria studies with hydrocarbons (e.g., cyclohexane) require binary interaction parameters from experimental datasets .

Q. Which analytical techniques are most effective for quantifying this compound derivatives in biological matrices?

  • Methodological Answer : Solid-phase microextraction (SPME) using poly(this compound)-based sorbents achieves high recovery rates (e.g., 0.9996 correlation coefficient for linezolid in plasma). Post-extraction, cluster analysis (Ward’s method, Euclidean distances) and HPLC with gradient elution (e.g., methanol–water) enhance specificity and reproducibility .

Advanced Research Questions

Q. How does anisotropic conductivity in poly(this compound) films correlate with molecular alignment during electropolymerization?

  • Methodological Answer : Epitaxial growth on oriented PVDF substrates induces π-π stacking perpendicular to the polymer chains, yielding conductivity anisotropy (59.3 S·cm⁻¹ perpendicular vs. 1.2 S·cm⁻¹ parallel). Structural validation via electron diffraction and RAIRS is required to confirm alignment. Adjusting polymerization sweep rates (e.g., 40 mV·s⁻¹) and substrate crystallinity can modulate anisotropy .

Q. What factors determine the binding mode of methylthiophene isomers in organometallic complexes, and how do steric effects influence catalytic activity?

  • Methodological Answer : this compound adopts μ-η²:η² binding in Pd complexes, while 2-methylthiophene shifts to μ-η²:η¹(S) due to steric clashes with substituents. Computational modeling (DFT) and crystallographic analysis (XRD) reveal steric and electronic influences. Catalytic activity in alkylation or oxidation reactions depends on ligand accessibility, which can be tuned via substituent positioning .

Q. How can contradictions in adsorption efficiency data for this compound on zeolite catalysts be resolved?

  • Methodological Answer : Discrepancies arise from varying zeolite frameworks (e.g., FAU vs. CeY) and competitive adsorption with aromatics (e.g., benzene). Controlled studies using fixed-bed reactors, coupled with in situ FTIR or XAS, can isolate adsorption mechanisms (e.g., π-complexation vs. acid-base interactions). Kinetic modeling (e.g., Langmuir-Hinshelwood) further clarifies site-specific interactions .

Q. Data Contradiction Analysis

Q. Why do studies report conflicting conductivity values for poly(this compound) films?

  • Methodological Answer : Variations arise from doping levels (e.g., PF₆⁻ vs. NBu₄⁺ counterions), substrate-induced crystallinity, and measurement techniques (e.g., four-probe vs. two-probe methods). Standardizing dedoping protocols (e.g., electrochemical reduction) and using RAIRS to confirm chain order can mitigate discrepancies .

Q. Experimental Design Considerations

Q. What precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods, protective equipment (gloves, goggles), and inert atmospheres (N₂) due to flammability (Flash Point: 42.4 mmHg at 37.7°C) and degradation risks. Long-term storage requires inert gas purging and periodic SDS updates to account for hazardous byproducts .

Properties

IUPAC Name

3-methylthiophene
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InChI

InChI=1S/C5H6S/c1-5-2-3-6-4-5/h2-4H,1H3
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InChI Key

QENGPZGAWFQWCZ-UHFFFAOYSA-N
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Canonical SMILES

CC1=CSC=C1
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Molecular Formula

C5H6S
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Related CAS

84928-92-7
Record name Poly(3-methylthiophene)
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DSSTOX Substance ID

DTXSID8060666
Record name Thiophene, 3-methyl-
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Molecular Weight

98.17 g/mol
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Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS], Liquid
Record name 3-Methylthiophene
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Boiling Point

115.00 °C. @ 760.00 mm Hg
Record name 3-Methylthiophene
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Solubility

0.4 mg/mL at 25 °C
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Vapor Pressure

22.2 [mmHg]
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CAS No.

616-44-4
Record name 3-Methylthiophene
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Record name Thiophene, 3-methyl-
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Record name 3-THIOTOLENE
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Record name 3-Methylthiophene
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Melting Point

-69 °C
Record name 3-Methylthiophene
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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